Lipophilicity (LogP) Differentiation: Non-Hydroxylated vs. Mono- and Dihydroxylated Analogs
2-[Benzyl(methyl)amino]-1-phenylethanone lacks ring hydroxylation, resulting in higher predicted lipophilicity compared to its hydroxylated analogs. While an experimentally measured LogP for the target compound is not available, PubChem-computed XLogP3-AA for the dihydroxylated analog N-Benzyl Adrenalone (36467-25-1) is 2.5 [1], and a vendor-reported LogP for the monohydroxylated Phenylephrine Related Compound E (71786-67-9) is 3.51 [2]. By structural analogy and the established contribution of approximately +0.5 to +1.0 LogP units per phenolic –OH removal [3], the target compound is estimated to exhibit a LogP in the range of 3.5–4.5. This difference directly governs reversed-phase HPLC retention and passive membrane permeability in biological assays.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP ~3.5–4.5 (estimated by structural analogy; no experimental value located) |
| Comparator Or Baseline | N-Benzyl Adrenalone (36467-25-1): XLogP3-AA = 2.5. Phenylephrine Related Compound E (71786-67-9): LogP = 2.57–3.51 (vendor-reported). N-Desbenzyl analog 2-(Methylamino)-1-phenylethanone (35534-19-1): LogP = 1.48. |
| Quantified Difference | Estimated ΔLogP ≈ +1.0 to +2.0 versus dihydroxylated analog; ≈ +2.0 to +3.0 versus N-desbenzyl analog. Note: Comparator LogP data are from computed or vendor-reported sources, not from head-to-head experimental determination. |
| Conditions | In silico prediction (XLogP3-AA) and vendor-reported data; no experimental shake-flask or HPLC-derived LogP values available for direct comparison. |
Why This Matters
Higher LogP directly translates to longer retention on reversed-phase HPLC columns, enabling chromatographic resolution from earlier-eluting hydroxylated impurities, and implies distinct partitioning behavior if the compound is used in biological assays or extraction protocols.
- [1] PubChem. Compound Summary for CID 11254260: 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. XLogP3-AA: 2.5. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] AcmeChem. 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride (CAS 71786-67-9). LogP: 3.50890. Molecular Weight: 291.77300. View Source
- [3] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Establishes the π-value contribution of phenolic –OH to LogP (approx. –0.67 per OH group). View Source
